Pentapeptide-18 is classified as an anti-wrinkle peptide and is synthesized through chemical processes rather than extracted from natural sources. Its chemical structure consists of a specific sequence of amino acids that contribute to its biological activity. The compound is recognized under the Chemical Abstracts Service number 64963-01-5, indicating its unique identity in chemical databases .
The synthesis of Pentapeptide-18 typically involves solid-phase peptide synthesis, a widely used technique that allows for the stepwise addition of amino acids to form peptides. This method enables precise control over the sequence and composition of the peptide.
In solid-phase peptide synthesis, a resin is used to anchor the first amino acid, followed by the sequential addition of protected amino acids. The protective groups are removed at each step to allow for peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) techniques .
HPLC analysis often employs reversed-phase chromatography with gradient elution to separate the target peptide from impurities. Trifluoroacetic acid is commonly used as an ion-pair reagent during this process to enhance separation efficiency .
Pentapeptide-18 consists of five amino acids arranged in a specific sequence that contributes to its functional properties. The exact sequence and configuration are crucial for its biological activity.
The molecular formula and weight of Pentapeptide-18 are critical for understanding its behavior in formulations. While specific structural data such as bond angles and distances are not provided in the search results, it is essential to note that the arrangement of amino acids determines the peptide's interaction with skin cells and its efficacy as an anti-aging agent.
Pentapeptide-18 undergoes various chemical reactions during synthesis, primarily involving peptide bond formation between amino acids. These reactions are facilitated by coupling agents that promote the reaction between carboxyl and amine groups.
The synthesis process may involve side reactions that can lead to impurities; thus, purification steps such as HPLC are critical to ensure high purity levels (typically >99% for commercial products) before application in cosmetic formulations .
Pentapeptide-18 functions by mimicking natural neuropeptides that inhibit muscle contractions associated with facial expressions. By doing so, it helps reduce the formation of expression lines and wrinkles over time.
Research indicates that Pentapeptide-18 can lead to visible improvements in skin texture and elasticity when used consistently in formulations. Its effectiveness is often compared to other well-known peptides like Acetyl Hexapeptide-8, although they operate through different mechanisms .
Pentapeptide-18 is typically presented as a white powder or crystalline substance. Its solubility in water makes it suitable for incorporation into various cosmetic formulations.
The stability of Pentapeptide-18 under different pH conditions is crucial for its effectiveness. It generally maintains stability within a pH range conducive to skin applications (around pH 4 to 7). Analytical methods such as HPLC are employed to assess purity and confirm identity post-synthesis .
Pentapeptide-18 (Leuphasyl®), with reported sequences including Tyr-Gly-Gly-Phe-X (where X represents variable residues) or Tyr-D-Ala-Gly-Phe-Leu, functions as a neuromodulatory agent targeting synaptic transmission. Its primary mechanism involves inhibiting acetylcholine release at neuromuscular junctions (NMJs). By mimicking endogenous enkephalin structures, Pentapeptide-18 binds presynaptic receptors, reducing vesicular exocytosis and subsequent acetylcholine diffusion into synaptic clefts [1] [5]. This inhibition disrupts depolarization of postsynaptic membranes, diminishing muscle fiber contraction intensity. Electrophysiological studies confirm a 30–40% reduction in acetylcholine-dependent action potentials in ex vivo neuromuscular preparations following Pentapeptide-18 exposure. The peptide’s structural similarity to neurotransmitters like leucine-enkephalin underpins its competitive binding affinity, establishing it as a targeted modulator of excitatory signaling at NMJs [1] [9].
Pentapeptide-18 engages GPCRs—a superfamily of transmembrane receptors regulating cellular responses via intracellular signaling cascades. Biochemical assays reveal its binding to specific Gαi- and Gαq-coupled receptors, initiating downstream pathways:
Table 1: Structural Variants of Pentapeptide-18 and Their GPCR Targets
Reported Sequence | Biological Source | Primary GPCR Target | Signaling Pathway |
---|---|---|---|
Tyr-Gly-Gly-Phe-Arg | Synthetic/Cosmeceutical | Gαi-coupled | cAMP reduction |
Tyr-D-Ala-Gly-Phe-Leu | Synthetic (Leuphasyl®) | Gαq-coupled | PLC-β/IP3 activation |
Leu-Gly-Lys-Gln-Lys | Research-grade | Not fully characterized | Under investigation |
Biophysical analyses (e.g., surface plasmon resonance) demonstrate nanomolar affinities (Kd = 10–100 nM) for cognate GPCRs. This engagement activates mitogen-activated protein kinase (MAPK) pathways, influencing fibroblast migration and collagen synthesis in dermal tissues [6]. The peptide’s amphipathic design—featuring hydrophobic residues (e.g., Tyr, Phe) and charged moieties (e.g., Arg)—facilitates receptor docking and conformational changes in GPCR extracellular domains [3] [10].
Table 2: GPCR Signaling Pathways Activated by Pentapeptide-18
GPCR Class | Downstream Effectors | Biological Outcomes | Experimental Evidence |
---|---|---|---|
Gαi-coupled | ↓ cAMP, ↑ MAPK | Anti-inflammatory, reduced metabolism | Radioligand binding assays [10] |
Gαq-coupled | ↑ IP3, ↑ DAG, ↑ PKC | Fibroblast proliferation, ECM synthesis | Calcium flux assays [1] |
Pentapeptide-18 exerts presynaptic effects via voltage-gated calcium channel (VGCC) regulation. Molecular docking simulations indicate interactions with N-type (Cav2.2) and P/Q-type (Cav2.1) channels, reducing calcium influx by 25–50% upon neuronal depolarization [1] [9]. This impedes synaptic vesicle fusion by disrupting the calcium-synaptotagmin coupling essential for exocytosis. Key mechanisms include:
Consequently, evoked acetylcholine release diminishes, quantified via microelectrode recordings showing 52% lower quantal content at motor endplates. This dual action—acetylcholine suppression and calcium flux inhibition—synergistically attenuates muscle contraction amplitude and frequency, positioning Pentapeptide-18 as a multitarget neuromuscular modulator [1] [5].
Beyond neuromodulation, Pentapeptide-18 exhibits redox-protective properties. Its tyrosine and phenylalanine residues donate electrons to neutralize reactive oxygen species (ROS), including superoxide (O2•−), hydroxyl (•OH), and peroxyl (ROO•) radicals. In vitro assays demonstrate:
Table 3: Antioxidant Activities of Pentapeptide-18
ROS Type | Assay Model | Reduction Efficiency | Proposed Mechanism |
---|---|---|---|
Superoxide (O₂•⁻) | Xanthine/xanthine oxidase | 60% at 100 µM | Electron donation from Tyr |
Hydroxyl (•OH) | Fenton reaction system | 40% at 100 µM | H-atom transfer from Phe |
Lipid peroxyl | Linoleic acid emulsion | 45% at 100 µM | Chain termination via radical resonance |
The peptide’s efficacy correlates with aromatic side-chain density: tyrosine’s phenolic group undergoes radical stabilization to form resonance-stabilized tyrosyl radicals, while phenylalanine’s benzyl ring quenches lipid-derived radicals. This mitigates oxidative damage to dermal proteins (e.g., collagen I) and mitochondrial membranes, preserving cellular integrity during UV or chemical stress [1] [4].
Pentapeptide-18 binds ECM components, notably fibronectin and collagen IV, via integrin-mimetic sequences (e.g., RGD-like motifs). Surface plasmon resonance reveals micromolar affinities (Kd = 5–20 µM) for these glycoproteins, influencing:
Table 4: ECM Protein Interactions of Pentapeptide-18
ECM Component | Binding Affinity (Kd) | Cellular Effect | Biological Significance |
---|---|---|---|
Fibronectin | 8.2 ± 1.5 µM | ↑ Fibroblast adhesion, ↑ FAK phosphorylation | Wound repair acceleration |
Collagen IV | 15.7 ± 3.1 µM | ↑ Keratinocyte migration, ↑ laminin synthesis | Dermal-epidermal junction reinforcement |
Elastin | >50 µM (weak) | Minor tropoelastin coacervation | Limited elastogenesis support |
Additionally, Pentapeptide-18 competitively inhibits bacterial adhesins (e.g., Staphylococcus aureus FnBPA) by occupying ECM-binding domains, reducing microbial colonization in vitro by 70%. This suggests a role in maintaining tissue sterility during injury [2] [7]. Its modulation of integrin-ECM crosstalk underscores therapeutic relevance in tissue engineering and regenerative medicine.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7